Z-Lys(boc)-ome

Descripción general

Descripción

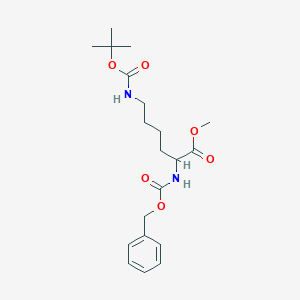

Z-Lys(boc)-ome: , also known as Nα-benzyloxycarbonyl-Nε-tert-butoxycarbonyl-L-lysine, is a derivative of the amino acid lysine. This compound is widely used in peptide synthesis due to its dual protective groups, which prevent unwanted reactions during the synthesis process. The benzyloxycarbonyl (Z) group protects the alpha-amino group, while the tert-butoxycarbonyl (Boc) group protects the epsilon-amino group of lysine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-Lys(boc)-ome typically involves the following steps:

Formation of the Copper Complex: The initial step involves the formation of a copper complex with lysine to protect both the alpha-amino and alpha-carboxyl groups.

tert-Butoxycarbonylation: The epsilon-amino group of lysine is then protected by reacting the copper complex with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.

Benzyloxycarbonylation: The alpha-amino group is protected by reacting the Boc-protected lysine with benzyl chloroformate (CbzCl) in the presence of a base such as sodium bicarbonate.

Removal of the Copper Complex: The copper complex is then removed using a chelating ion exchange resin, such as Chelex 100.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: Z-Lys(boc)-ome can undergo substitution reactions where the protective groups are replaced by other functional groups.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield lysine.

Common Reagents and Conditions:

Trifluoroacetic Acid (TFA): Used for the removal of the Boc group.

Hydrogenation with Palladium on Carbon (Pd/C): Used for the removal of the Z group.

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemistry:

Peptide Synthesis: Z-Lys(boc)-ome is extensively used in the synthesis of peptides, where it serves as a building block.

Biology:

Protein Engineering: The compound is used in the modification of proteins to study their structure and function.

Medicine:

Drug Development: this compound is used in the synthesis of peptide-based drugs.

Industry:

Mecanismo De Acción

Protective Groups: The benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) groups protect the amino groups of lysine during peptide synthesis, preventing unwanted side reactions . The protective groups are selectively removed under specific conditions to yield the desired peptide .

Molecular Targets and Pathways: The compound itself does not have a specific molecular target or pathway, as its primary function is to serve as a protected lysine derivative in peptide synthesis .

Comparación Con Compuestos Similares

Fmoc-Lys(boc): Another lysine derivative used in peptide synthesis, where the alpha-amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group.

Cbz-Lys(boc): Similar to Z-Lys(boc)-ome, but with different protective groups.

Uniqueness: this compound is unique due to its dual protective groups, which provide greater stability and selectivity during peptide synthesis compared to other lysine derivatives .

Actividad Biológica

Z-Lys(boc)-ome, also known as Boc-Lys(Z)-OMe, is a derivative of lysine that plays a significant role in peptide synthesis and biological research. This compound is characterized by the presence of protective groups, namely benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc), which enhance its stability and reactivity. The biological activity of this compound is primarily explored in the context of its application in peptide synthesis, interactions with biological systems, and potential therapeutic uses.

- Molecular Formula : C₁₈H₃₃N₃O₄

- Molecular Weight : Approximately 394.47 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Melting Point : 108-115ºC

Synthesis and Reactivity

The synthesis of this compound involves several steps, typically utilizing automated peptide synthesizers for efficiency and consistency. The protective groups allow for selective reactions during peptide bond formation, making this compound a versatile building block in peptide chemistry.

Biological Activity

This compound exhibits notable biological activity, particularly in the following areas:

- Peptide Synthesis : As a key building block, it facilitates the construction of peptides that can mimic natural proteins, aiding in the study of protein interactions and functions .

- Therapeutic Applications : Derivatives of this compound have been utilized in developing peptide-based drugs. Its structure allows for modifications that can enhance bioavailability and stability, which are critical for therapeutic efficacy .

- Research Studies : Studies have demonstrated that peptides synthesized using this compound can exhibit specific biological activities, such as opioid receptor binding and modulation. For instance, cyclic enkephalin analogs synthesized with lysine derivatives showed enhanced μ-opioid activity in animal models .

Comparative Analysis of Related Compounds

The table below compares this compound with other lysine derivatives:

| Compound Name | Structure/Characteristics | Uniqueness |

|---|---|---|

| Fmoc-Lys(boc)-OH | Contains fluorenylmethyloxycarbonyl group | Primarily used in solid-phase synthesis |

| Cbz-Lys(boc)-OH | Uses benzyloxycarbonyl group | Different protective strategy |

| Boc-Lys(Z)-OH | Lacks methyl ester functionality | Directly related but less versatile |

Case Studies

-

Opioid Peptide Analogues :

A study investigated the synthesis of cyclic enkephalin analogues using this compound. These analogues demonstrated high μ-opioid receptor activity, indicating potential for pain management therapies. The structural modifications allowed for increased stability and potency compared to traditional peptides . -

Peptide-Based Drug Development :

Research focused on using this compound derivatives to create novel bivalent ligands targeting opioid receptors. The study highlighted how different protective groups influenced the binding affinity and biological activity of the resulting peptides .

Propiedades

IUPAC Name |

methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O6/c1-20(2,3)28-18(24)21-13-9-8-12-16(17(23)26-4)22-19(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWQKFBUQSKZOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946670 | |

| Record name | Methyl N~2~-[(benzyloxy)(hydroxy)methylidene]-N~6~-[tert-butoxy(hydroxy)methylidene]lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2389-49-3 | |

| Record name | Methyl N6-((1,1-dimethylethoxy)carbonyl)-N2-((phenylmethoxy)carbonyl)-L-lysinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002389493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N~2~-[(benzyloxy)(hydroxy)methylidene]-N~6~-[tert-butoxy(hydroxy)methylidene]lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.